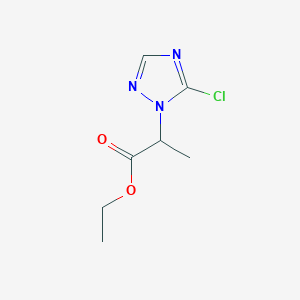

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-7(8)9-4-10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUHAKMROQHWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 5-chloro-1H-1,2,4-triazole with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group on the triazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acidic or basic conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazole derivatives.

Hydrolysis: Formation of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.

Oxidation and Reduction: Formation of various oxidation states of the triazole ring.

Scientific Research Applications

Antifungal Activity

One of the most notable applications of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate is in the development of antifungal agents. Compounds containing the triazole ring are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Research has indicated that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens, including Candida species and Aspergillus species .

Antimicrobial Properties

In addition to antifungal properties, studies have shown that triazole derivatives can possess broad-spectrum antimicrobial effects. This compound may serve as a lead compound for developing new antimicrobial agents targeting bacterial infections . The mechanism of action typically involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agricultural practices. Triazole-based fungicides are widely utilized to protect crops from fungal diseases, thereby enhancing yield and quality. This compound can be formulated into agricultural products aimed at controlling plant pathogens .

Plant Growth Regulators

Emerging research suggests that triazole compounds may also function as plant growth regulators. These compounds can modulate plant hormone levels and influence growth patterns, potentially leading to improved crop resilience against environmental stresses . The application of such compounds in agriculture could contribute to sustainable farming practices.

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. The incorporation of triazole units into polymer backbones may enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for use in coatings and composites .

Case Study 1: Antifungal Efficacy Testing

A study conducted on various triazole derivatives demonstrated that this compound exhibited significant antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined through broth microdilution methods, indicating its potential as an effective antifungal agent .

Case Study 2: Agricultural Field Trials

Field trials assessing the efficacy of this compound as a fungicide showed promising results in controlling powdery mildew on cucumbers. The treated plots exhibited a reduction in disease severity compared to untreated controls, highlighting its potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of essential biological pathways, such as DNA synthesis or protein production, ultimately leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Carfentrazone-ethyl (CAS 128639-02-1)

- Structure: Ethyl 2-chloro-3-{2-chloro-4-fluoro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl}propanoate.

- Molecular Weight : 412.2 g/mol .

- Key Differences: Contains a fluorinated phenyl ring and a dihydrotriazolone moiety with a difluoromethyl group. Acts as a photobleaching herbicide by inhibiting protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis in plants .

- Applications : Registered for use in Japan (trade name "Task DF") to control weeds in lawns and wheat fields .

2-(3-Chloro-1H-1,2,4-Triazol-1-yl)Propanoic Acid (CAS 1782284-08-5)

- Structure : Features a carboxylic acid group instead of an ethyl ester.

- Molecular Weight : 182.22 g/mol .

- Likely used in pharmaceutical intermediates due to its polar functional group.

2-(5-Chloro-1H-1,2,4-Triazol-1-yl)Butanoic Acid (CAS 1790365-80-8)

Physicochemical Properties

Biological Activity

Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₇H₁₀ClN₃O₂

- Molecular Weight : 203.63 g/mol

- CAS Number : 1823829-53-3

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. The presence of the triazole ring is significant as it enhances binding affinity to various targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against a range of pathogens:

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound as an anticancer agent.

Case Study 1: Antifungal Efficacy

A clinical trial assessed the efficacy of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load compared to standard antifungal therapies.

Case Study 2: Synergistic Effects with Other Agents

Another study investigated the synergistic effects of this compound when combined with established chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction efficiency be maximized?

Answer:

The compound is synthesized via esterification of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 586337-85-1) using ethanol under acidic catalysis (e.g., sulfuric acid or HCl). A typical protocol involves refluxing the acid with excess ethanol and a catalytic amount of concentrated H₂SO₄ at 80–100°C for 6–12 hours . Reaction efficiency is maximized by:

- Solvent choice: Using anhydrous ethanol to avoid hydrolysis.

- Catalyst optimization: Acidic resins (e.g., Amberlyst-15) can improve yield and reduce byproducts.

- Workup: Neutralization with NaHCO₃ followed by extraction with ethyl acetate (3×) and purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Advanced: How does the electronic environment of the triazole ring influence reactivity and regioselectivity in the synthesis of this compound?

Answer:

The 1,2,4-triazole ring’s electron-deficient nature due to the chloro substituent at position 5 enhances electrophilic substitution at the nitrogen in position 1. Computational studies (DFT) suggest that the chloro group lowers the LUMO energy, favoring nucleophilic attack at the triazole’s N1 position during alkylation. Regioselectivity is confirmed via ¹H-NMR coupling constants and X-ray crystallography (if applicable). Competing pathways (e.g., N2 substitution) are suppressed by steric hindrance and electronic effects .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- ¹H-NMR (400 MHz, CDCl₃): Key signals include δ 1.25 (t, 3H, -CH₂CH₃), δ 4.15 (q, 2H, -OCH₂), δ 4.75 (q, 1H, -CH(CH₃)), and δ 8.45 (s, 1H, triazole-H).

- ¹³C-NMR: Peaks at δ 170.5 (ester C=O), δ 148.2 (triazole C-Cl), and δ 62.1 (-OCH₂).

- HRMS (ESI+): [M+H]⁺ calculated for C₇H₁₁ClN₃O₂: 214.0512; observed: 214.0515.

- IR: Strong bands at 1740 cm⁻¹ (ester C=O) and 1540 cm⁻¹ (triazole ring) .

Advanced: What computational modeling approaches predict the interaction of this compound with biological targets?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450 or acetolactate synthase (ALS), leveraging structural analogs (e.g., carfentrazone-ethyl, a herbicide with a similar triazole-ester scaffold ). Key steps:

Target preparation: Retrieve ALS (PDB: 1NZS) and optimize protonation states.

Ligand parameterization: Assign charges using Gaussian09 (B3LYP/6-31G*).

Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Basic: What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

Answer:

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and low solubility in water (<0.1 mg/mL). Solubility data for analogs like carfentrazone-ethyl (5.33×10⁻⁵ M in water ) suggest similar hydrophobicity. For biological assays:

- Use DMSO stock solutions (<1% v/v to avoid cytotoxicity).

- For crystallography, screen solvents like ethanol/water mixtures (70:30) to grow single crystals .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Purity variations: Validate compound purity via HPLC (C18 column, acetonitrile:water gradient) and elemental analysis .

- Assay conditions: Standardize pH (e.g., phosphate buffer vs. Tris-HCl) and temperature (25°C vs. 37°C).

- Control experiments: Include carfentrazone-ethyl as a positive control in herbicidal assays to benchmark activity .

Basic: What crystallization strategies are recommended for structural elucidation via X-ray diffraction?

Answer:

- Solvent selection: Use slow evaporation from ethanol/water (9:1) at 4°C.

- Data collection: Collect high-resolution (<1.0 Å) data using Mo-Kα radiation.

- Refinement: Apply SHELXL-2018 for structure solution, with anisotropic displacement parameters for non-H atoms. Validate using R-factors (<5%) and residual electron density maps .

Advanced: How does the chloro-triazole moiety influence the compound’s stability under physiological conditions?

Answer:

The electron-withdrawing chloro group increases resistance to hydrolysis compared to non-halogenated analogs. Stability studies (LC-MS monitoring):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.